molecular formula C9H9ClO3S B2686830 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone CAS No. 99586-87-5

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B2686830
CAS No.: 99586-87-5
M. Wt: 232.68
InChI Key: AXIVKGQGCMDXMM-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone is an organic compound with the molecular formula C9H9ClO3S It is a chlorinated ketone derivative with a methylsulfonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone typically involves the chlorination of 1-(4-(methylsulfonyl)phenyl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1-(4-(methylsulfonyl)phenyl)ethanone in an appropriate solvent, such as dichloromethane or chloroform.
  • Add thionyl chloride or phosphorus pentachloride to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups replacing the chlorine atom.

    Reduction: 1-(4-(methylsulfonyl)phenyl)ethanol.

    Oxidation: 2-Chloro-1-(4-(methylsulfonyl)phenyl)sulfone.

Scientific Research Applications

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-(Methylsulfonyl)phenyl)ethanone: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    2-Chloro-1-(4-(methylthio)phenyl)ethanone: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in chemical properties and applications.

    2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanol:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-(4-methylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIVKGQGCMDXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99586-87-5
Record name 2-chloro-1-(4-(methylsulfonyl)phenyl)ethanone
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